N-Allyl-N-tert-butylamine
Overview
Description
N-Allyl-N-tert-butylamine is a compound that can be synthesized through various chemical reactions involving N-tert-butylsulfinyl imines and allyl bromides. The compound is related to the field of asymmetric synthesis and the preparation of chiral amines, which are important in the synthesis of natural products and biologically active molecules .
Synthesis Analysis
The synthesis of N-Allyl-N-tert-butylamine can be achieved through the asymmetric transfer hydrogenation of α,β-unsaturated N-(tert-butylsulfinyl)ketimines, followed by the removal of the sulfinyl group . Additionally, indium-mediated reactions with N-tert-butylsulfinyl aldimines and allyl bromides have been shown to yield N-tert-butylsulfinylamines with high chemical yields and diastereoselectivities . These methods provide access to primary allylic amines with high enantiomeric excesses, which are valuable in the synthesis of various amine derivatives.
Molecular Structure Analysis
While the specific molecular structure analysis of N-Allyl-N-tert-butylamine is not directly discussed in the provided papers, the structure can be inferred from the synthesis methods and the known structures of related compounds. The molecular structure would consist of an allyl group attached to a nitrogen atom, which is also bonded to a tert-butyl group.
Chemical Reactions Analysis
N-Allyl-N-tert-butylamine can be synthesized through reactions that involve the addition of nucleophiles to N-tert-butanesulfinyl imines, which are activated by the tert-butanesulfinyl group . The Zn/In-mediated allylation of chiral N-tert-butanesulfinyl imines yields homoallylic amines, and the reaction conditions can be optimized to control the stereogenic outcome . The indium-mediated diastereoselective addition of allyl bromides to enantiomerically pure N-tert-butylsulfinyl aldimines is another method that leads to the formation of N-tert-butylsulfinylamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Allyl-N-tert-butylamine are not explicitly detailed in the provided papers. However, the properties of similar compounds, such as N-tert-butylsulfinylamines, can be indicative of its behavior. These compounds are typically synthesized in high yields and can be used to produce a wide range of enantioenriched amines . The solubility, boiling point, and stability of N-Allyl-N-tert-butylamine would depend on its molecular structure and the presence of functional groups.
Scientific Research Applications
Summary of the Application
N-tert-butyl amides are found in many drugs such as finasteride, nelfinavir, and CPI-1189 . Finasteride is used to treat benign prostatic hyperplasia. As a protease inhibitor, nelfinavir has been developed as a component in the treatment of HIV .
Methods of Application or Experimental Procedures
The synthesis of N-tert-butyl amides can be achieved via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate, catalyzed by Cu(OTf)2 . This reaction is known as the Ritter reaction and can be carried out under solvent-free conditions at room temperature .
Results or Outcomes
The use of Cu(OTf)2 as a catalyst for this reaction results in the synthesis of a series of N-tert-butyl amides in excellent isolated yields .
Synthesis of N-Heterocycles via Sulfinimines
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of N-heterocycles via sulfinimines .
Summary of the Application
Tert-butanesulfinamide is used in the synthesis of N-heterocycles via sulfinimines. This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
Methods of Application or Experimental Procedures
The synthesis of N-heterocycles via sulfinimines involves the use of tert-butanesulfinamide as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives .
Results or Outcomes
The use of tert-butanesulfinamide in this reaction results in the synthesis of a series of N-heterocycles in excellent yields .
Preparation of Sulfenamides
Specific Scientific Field
This application falls under the field of Industrial Chemistry , specifically in the production of accelerators for the rubber industry .
Summary of the Application
Tert-butylamine is used as an intermediate in the preparation of the sulfenamides such as N-tert-butyl-2-benzothiazylsulfenamide and N-tert-butyl-2-benzothiazylsulfenimide .
Methods of Application or Experimental Procedures
The preparation of sulfenamides involves the reaction of tert-butylamine with other reagents. The specific reaction conditions and reagents used can vary depending on the specific sulfenamide being synthesized .
Results or Outcomes
The use of tert-butylamine in this reaction results in the synthesis of a series of sulfenamides, which are used as accelerators in the rubber industry .
Asymmetric Synthesis of Amines
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the asymmetric synthesis of amines .
Summary of the Application
The tert-butanesulfinyl group activates the imines for the addition of many different classes of nucleophiles, serves as a powerful chiral directing group, and after nucleophilic addition is readily cleaved by treatment with acid .
Methods of Application or Experimental Procedures
The synthesis of amines via sulfinimines involves the use of tert-butanesulfinamide as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives .
Results or Outcomes
The use of tert-butanesulfinamide in this reaction results in the synthesis of a series of amines in excellent yields .
Pharmaceutical Industry
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry , specifically in the production of drugs .
Summary of the Application
Tert-butylamine is used in the pharmaceutical industry for the production of various drugs .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary depending on the specific drug being synthesized .
Results or Outcomes
The use of tert-butylamine in the pharmaceutical industry results in the production of various drugs .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-N-prop-2-enylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-5-6-8-7(2,3)4/h5,8H,1,6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFOQCKFSUMLET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340681 | |
Record name | N-tert-Butylallylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-N-tert-butylamine | |
CAS RN |
16486-68-3 | |
Record name | N-tert-Butylallylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Allyl-N-tert-butylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.